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molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No. B1265544
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179819B2

Procedure details

To a stirred solution of 2-acetylamino-4-nitrobenzoic acid (1.28 g, 5.71 mmol) in benzene-MeOH (4:1, v/v, 25 mL), was added trimethylsilyldiazomethane (2.0 M solution in n-hexane, 4.28 ml, 8.56 mmol) at 0° C. The stirring was continued for 18 hours at rt. The reaction was poured into hexane, and the resulting precipitate was collected by filtration to give methyl 2-acetylamino-4-nitrobenzoate (1.32 g, 97%) as a white solid; mp no data; 1H-NMR (400 MHz, CDCl3) δ 2.30 (s, 3 H), 4.00 (s, 3 H), 7.88 (m, 1 H), 8.18 (dd, J=2.0 Hz, 8.8 Hz, 1 H), 9.60 (t, J=2.2 Hz, 1 H), 11.10 (s, 1 H); MS (ESI) m/z 238 (M+).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[CH3:17][Si](C=[N+]=[N-])(C)C.CCCCCC>C1C=CC=CC=1.CO>[C:1]([NH:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:6]=1[C:7]([O:9][CH3:17])=[O:8])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
4.28 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
benzene MeOH
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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